8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a methyl group at position 8 and a 2-phenylbutanoyl moiety at position 2.
Properties
IUPAC Name |
8-methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-3-15(14-7-5-4-6-8-14)17(22)21-16(18(23)24)13-25-19(21)9-11-20(2)12-10-19/h4-8,15-16H,3,9-13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTQJFDDYPUIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C(COC23CCN(CC3)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the phenylbutanoyl group: This step involves the acylation of the spirocyclic intermediate using 2-phenylbutanoyl chloride under basic conditions.
Final modifications:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and alkyl halides (e.g., CH3I) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Research: It is used in studies investigating the biological activity of spirocyclic compounds and their interactions with biological targets.
Industrial Chemistry: It is used in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, CF₃) increase electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites .
- Fluorinated analogs exhibit enhanced bioavailability and resistance to oxidative metabolism, making them candidates for drug development .
- Methyl or hydroxy-substituted derivatives (e.g., 3-methylbenzoyl) balance lipophilicity and solubility, critical for pharmacokinetic optimization .
Biological Activity
8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article compiles available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex spirocyclic structure, which contributes to its unique biological properties. The presence of the diazaspiro framework is notable for its potential interactions with biological targets.
Structural Formula
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated high cytotoxic activity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cells .
Table 1: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| D28 | 4T1 | 15 | Induction of apoptosis |
| D28 | COLO201 | 10 | Cell cycle arrest in G2/M phase |
| D29 | MDA-MB-231 | 20 | Inhibition of DNA synthesis |
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells, which is crucial for eliminating malignant cells.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest, particularly in the G2/M phase, preventing cancer cells from proliferating .
Enzyme Inhibition
Research has also highlighted the potential of this compound as an inhibitor of specific enzymes involved in cancer progression. For example, compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which play a role in tumor growth and survival .
Study on Antiproliferative Effects
In a study evaluating the antiproliferative effects of related compounds, it was found that certain derivatives exhibited greater potency against hematologic cancers compared to solid tumors. This suggests a possible selective action that could be exploited in therapeutic settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
